molecular formula C18H24BrN5O B2642612 5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2380056-47-1

5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2642612
CAS No.: 2380056-47-1
M. Wt: 406.328
InChI Key: OKCQHFLSBLAZDT-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that features a brominated pyrimidine core linked to a piperidine ring, which is further connected to a tert-butyl-substituted pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic synthesis techniques. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound’s pyrimidine core can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, 5-Bromo-2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-tert-butylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN5O/c1-18(2,3)15-4-5-16(23-22-15)25-12-13-6-8-24(9-7-13)17-20-10-14(19)11-21-17/h4-5,10-11,13H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCQHFLSBLAZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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